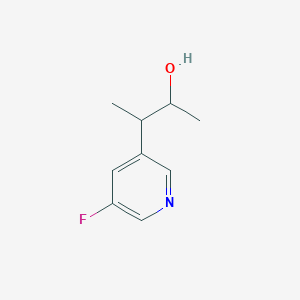
3-(5-Fluoropyridin-3-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoropyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C9H12FNO. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoropyridin-3-yl)butan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale nucleophilic substitution reactions. These reactions are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoropyridin-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
3-(5-Fluoropyridin-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoropyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoropyridin-3-ol: Another fluorinated pyridine derivative with similar chemical properties.
3-(5-Fluoropyridin-2-yl)propan-1-ol: A structurally related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(5-Fluoropyridin-3-yl)butan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom in the 5-position of the pyridine ring can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
3-(5-fluoropyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H12FNO/c1-6(7(2)12)8-3-9(10)5-11-4-8/h3-7,12H,1-2H3 |
Clave InChI |
CHTPYBFYVJEAPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CN=C1)F)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]butan-2-ol](/img/structure/B13318057.png)
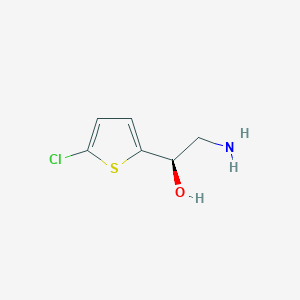
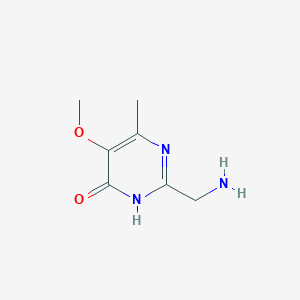
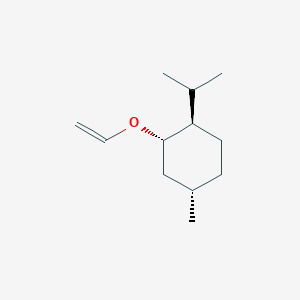
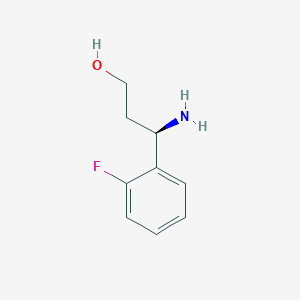
![(Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13318098.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)


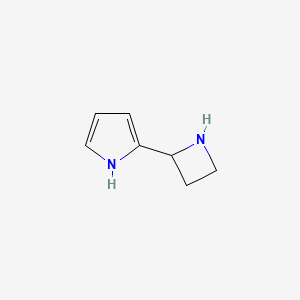
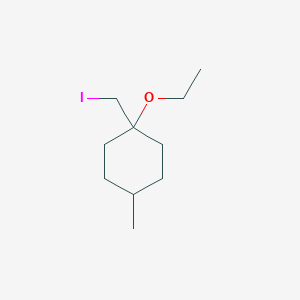
![3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
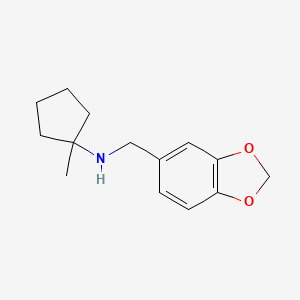
![N-[2-(Cyclobutylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13318153.png)
